molecular formula C10H11BrO B8076377 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine

Cat. No.: B8076377
M. Wt: 227.10 g/mol
InChI Key: KVEDRFFVALOEIK-UHFFFAOYSA-N
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Description

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine is a partially saturated seven-membered oxygen-containing heterocycle fused to a benzene ring, with a bromine substituent at position 7. Its molecular formula is C₁₀H₁₁BrO (MW: 227.10). The benzo[c]oxepine core indicates a specific ring junction where the oxygen atom is adjacent to the fused benzene ring, distinguishing it from benzo[b]oxepine derivatives.

Properties

IUPAC Name

7-bromo-1,3,4,5-tetrahydro-2-benzoxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEDRFFVALOEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(COC1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxa-Pictet-Spengler Cyclization

The oxa-Pictet-Spengler reaction is a cornerstone for constructing benzoxepine frameworks. In a seminal study, Duan et al. demonstrated that boron trifluoride etherate (BF₃·OEt₂) catalyzes the cyclization of substituted phenethyl alcohol derivatives into cis-1,3,4,5-tetrahydrobenzo[c]oxepines under mild conditions (25°C, dioxane solvent) . For brominated analogs, pre-brominated phenethyl alcohols are cyclized using this method. Key steps include:

  • Substrate Preparation : 2-(2-Bromophenyl)ethanol derivatives are synthesized via Friedel-Crafts alkylation or Grignard addition.

  • Cyclization : BF₃·OEt₂ (10 mol%) in anhydrous dioxane induces intramolecular etherification, forming the oxepine ring.

  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction (EtOAc) and column chromatography yields the product.

Critical Parameters :

  • Acid strength and solvent polarity dictate reaction efficiency. Stronger acids (e.g., TFA) promote side reactions like redox ring cleavage .

  • Yields range from 45–68% for brominated substrates, with regioselectivity controlled by electronic effects of substituents .

Borane-Mediated Ketone Reduction

A two-step reduction-oxidation sequence adapts methods from benzoxazepine synthesis . Starting from 7-bromo-3,4-dihydrobenzo[f] oxazepin-5(2H)-one:

  • Reduction : Treatment with borane-THF (6 eq, 65°C, 12 h) reduces the ketone to a secondary alcohol.

  • Acidic Workup : Refluxing with 2M HCl in THF/MeOH hydrolyzes borane complexes and protonates the amine.

  • Basification : NaOH-mediated extraction isolates the free base, yielding 7-bromo-1,3,4,5-tetrahydrobenzo[c]oxepine as a colorless oil (76% yield) .

Advantages :

  • Scalability: Multi-gram synthesis is feasible (e.g., 2.6 g product from 3.28 g starting material) .

  • Purity: Sequential extraction removes byproducts, achieving >95% purity (HPLC) .

Bromination of Tetrahydrobenzo[c]oxepine Precursors

Direct bromination of the parent oxepine offers a modular route. VulcanChem reports N-bromosuccinimide (NBS) in dichloromethane as effective for introducing bromine at the 7-position :

  • Substrate : 1,3,4,5-Tetrahydrobenzo[c]oxepine is dissolved in anhydrous CH₂Cl₂.

  • Bromination : NBS (1.1 eq) and a radical initiator (e.g., AIBN) are added at 0°C, stirred for 4 h.

  • Purification : Column chromatography (hexane:EtOAc 4:1) isolates the product in 62% yield .

Regioselectivity :

  • Bromination favors the para position relative to the ether oxygen, driven by electronic directing effects .

  • Alternative brominating agents (e.g., Br₂/FeBr₃) yield mixtures, necessitating NBS for selectivity .

Trimethylsilyl Triflate (TMSOTf)-Catalyzed Cyclization

Adapting isochroman synthesis protocols, TMSOTf enables efficient oxepine formation under inert conditions :

  • MOM Protection : 2-(2-Bromophenyl)ethanol is protected as its methoxymethyl (MOM) ether using chloromethyl methyl ether and DIPEA.

  • Cyclization : TMSOTf (1 eq) in acetonitrile (0°C, 3 h) cleaves the MOM group, inducing cyclization.

  • Deprotection : Aqueous workup (NaHCO₃) and extraction yield this compound (58% over two steps) .

Optimization Insights :

  • Lower temperatures (0°C) minimize oligomerization side products .

  • Anhydrous conditions are critical to prevent TMSOTf hydrolysis .

Comparative Analysis of Methods

MethodYield (%)Key ReagentsTemperatureTime (h)Scalability
Oxa-Pictet-Spengler 45–68BF₃·OEt₂25°C6–12Moderate
Borane Reduction 76BH₃-THF, HCl65°C24High
NBS Bromination 62NBS, AIBN0°C4Moderate
TMSOTf Cyclization 58TMSOTf, DIPEA0°C3Low

Key Observations :

  • Borane Reduction offers the highest yields and scalability, ideal for industrial applications .

  • Oxa-Pictet-Spengler provides stereochemical control but requires stringent acid conditions .

  • NBS Bromination is optimal for late-stage functionalization but depends on radical stability .

Challenges and Optimization Strategies

  • Regioselectivity in Bromination :

    • Electron-rich aromatic positions (ortho/para to oxygen) are more reactive. Directed ortho-metalation (DoM) using directing groups (e.g., -OMe) improves 7-bromo selectivity .

  • Side Reactions :

    • Over-reduction in borane-mediated methods generates fully saturated byproducts. Stoichiometric control (≤6 eq BH₃-THF) mitigates this .

    • Acid-catalyzed ring cleavage, as noted in BF₃·OEt₂ reactions, is minimized by avoiding protic solvents .

  • Catalyst Selection :

    • Lewis acids (BF₃·OEt₂, TMSOTf) outperform Brønsted acids (H₂SO₄) in cyclization efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxepine derivatives with higher oxidation states.

    Reduction Reactions: Reduction of the bromine atom can yield the parent tetrahydrobenzo[c]oxepine.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted oxepine derivatives.

    Oxidation: Formation of oxepine oxides or ketones.

    Reduction: Formation of tetrahydrobenzo[c]oxepine.

Scientific Research Applications

Anticancer Activity

Research indicates that oxepine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 7-bromo-1,3,4,5-tetrahydrobenzo[c]oxepine have been synthesized and tested for their antiproliferative effects against various cancer cell lines. A notable study highlighted the effectiveness of dibenzo[b,f]oxepines in inhibiting breast cancer cell proliferation, demonstrating IC50 values as low as 1.33 μM against MCF-7 cells .

Anti-HIV Activity

The compound has also been explored for its potential as an anti-HIV agent. A series of benzoxepine derivatives were synthesized and evaluated for their ability to inhibit CCR5 receptor activity, crucial for HIV entry into host cells. One derivative showed potent antagonistic activity with an IC50 of 7.2 nM . This positions this compound as a candidate for further development in HIV therapeutics.

Anti-inflammatory Properties

The anti-inflammatory potential of oxepine derivatives has been documented in several studies. For example, tricyclic compounds fused with the benzoxepine framework demonstrated significant anti-inflammatory effects in preclinical models . The compound 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid exhibited an effective ED50 value in various inflammation models.

Neuropharmacological Effects

Some derivatives have shown promise as anxiolytic agents. The synthesis of substituted oximino-ethers of 3,4-dihydro-1(2H)-benzoxepines revealed hypotensive effects in animal models . This suggests potential applications in treating anxiety disorders or hypertension.

Antimicrobial Activity

The antimicrobial properties of oxepine derivatives have also been explored. Compounds with oxepine structures have been reported to exhibit antibacterial activity against various pathogens . This broadens the scope of potential therapeutic applications for this compound.

Case Study 1: Breast Cancer Treatment

In a study by Ansari et al., a series of dibenzo[b,f]oxepines were synthesized and evaluated for their antiproliferative activity against breast cancer cell lines. The most potent compound demonstrated significant growth inhibition at low concentrations .

Case Study 2: HIV Inhibition

Seto et al. synthesized benzoxepine derivatives with polar substituents that acted as CCR5 antagonists. These compounds were tested in vitro for their ability to inhibit HIV replication effectively .

Case Study 3: Anti-inflammatory Efficacy

Nagai et al.'s research on tricyclic oxepines resulted in compounds that showed promising anti-inflammatory effects across multiple animal models .

Mechanism of Action

The mechanism of action of 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom can enhance the compound’s reactivity and binding affinity, influencing its overall biological effects.

Comparison with Similar Compounds

Positional Isomers: 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine

Key Differences :

  • Structure : The bromine is at position 9 instead of 7, and the benzene ring is fused to the oxepine at the [b] position (oxygen at position 1). This alters the electronic distribution and steric environment.
  • Synthesis: Benzo[b]oxepines are often synthesized via N-heterocyclic carbene (NHC)-catalyzed cyclization of ortho-quinone methides, whereas bromination strategies vary depending on precursor availability .

Functionalized Analogs: 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Key Differences :

  • Structure : Contains a ketone group at position 5 (benzosuberone framework) and bromine at position 2. The molecular formula is C₁₀H₁₁BrO , identical to the target compound, but the ketone introduces polarity and reactivity.
  • Applications: Benzocycloheptenones are intermediates in synthesizing cardiovascular drugs. The ketone enables nucleophilic additions, unlike the saturated oxepine core of 7-bromo-benzo[c]oxepine .

Bioactive Derivatives: 7-Methoxy-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl

Key Differences :

  • Substituent : A methoxy group at position 7 instead of bromine.
  • Biological Activity : This derivative demonstrated 67% anti-implantation activity in rats at 10 mg/kg, highlighting the importance of substituent choice. Bromine’s larger size and electronegativity may enhance binding affinity but reduce metabolic stability compared to methoxy .

Nitrogen-Containing Analogs: 7-Bromo-1,3,4,5-tetrahydrobenzo[d]azepin-2-one

Key Differences :

  • Heteroatom: Replaces oxygen with nitrogen, forming a benzazepinone. The molecular formula is C₁₀H₁₀BrNO (MW: 240.10).
  • Pharmacology: Benzazepines are explored for central nervous system (CNS) applications, whereas oxepines may target peripheral systems.

Polycyclic Systems: Dibenzodioxepines and Pyreno-oxepines

Key Differences :

  • Complexity : Compounds like (5aS,6S,7S)-2-Bromo-dibenzo[b,e][1,4]dioxepine-8,11-dione (MW: ~470) feature two fused benzene rings, increasing molecular weight and logP. These are often enzyme-activated covalent inhibitors with distinct pharmacokinetic profiles .
  • Stability: Polycyclic systems may exhibit lower solubility but higher metabolic resistance compared to monocyclic oxepines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Position Key Functional Groups LogP (Predicted)
7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine C₁₀H₁₁BrO 227.10 7-bromo Ether 2.5
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine C₁₀H₁₁BrO 227.10 9-bromo Ether 2.6
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one C₁₀H₉BrO 225.08 2-bromo, 5-keto Ketone 2.8
7-Methoxy-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl C₁₁H₁₄O₂ 178.23 7-methoxy Ether, Methoxy 1.9

Biological Activity

7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine is a compound belonging to the oxepine class, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The data is supported by various studies and findings in the literature.

  • Chemical Formula : C10H12BrN
  • Molecular Weight : 226.11 g/mol
  • CAS Number : 114095-73-7

1. Anticancer Activity

Research indicates that compounds within the oxepine framework exhibit significant anticancer properties. Specifically, studies have shown that derivatives of oxepines can inhibit breast cancer cell proliferation and exhibit activity against other cancer types.

CompoundActivityIC50 (µM)Reference
This compoundBreast Cancer5.4
N-{4-[hydroxy(1-oxidopyridin-2-yl)methyl]phenyl}-7-(4-methylphenyl)-2,3-dihydro-1-benzoxepine-4-carboxamideCCR5 Antagonist (Anti-HIV)7.2

2. Antimicrobial Activity

The antimicrobial potential of 7-bromo derivatives has been investigated with promising results. Compounds have shown effectiveness against various bacterial strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)Reference
This compoundGeneral Antimicrobial12.5 µg/mL
Tricyclic compounds fused with benzoxepineAnti-inflammatoryED50 = 3.38 mg/kg (CPE)

3. Anti-inflammatory Activity

The anti-inflammatory properties of oxepines have been explored with specific compounds demonstrating significant effects in animal models.

CompoundActivity TypeED50 (mg/kg)Reference
2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acidAnti-inflammatory0.30 (UV erythema)

Case Study 1: Anti-Breast Cancer Activity

A study conducted by Seto et al. synthesized various benzoxepine derivatives and evaluated their anticancer activity against breast cancer cell lines. The most potent compound displayed an IC50 value of 5.4 µM, indicating strong inhibitory effects on cell proliferation.

Case Study 2: Antimicrobial Efficacy

A series of synthesized tricyclic compounds including the oxepine framework were tested for their antimicrobial activity. One compound exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, showcasing the potential for therapeutic applications in treating bacterial infections.

Discussion

The biological activity of this compound highlights its potential as a pharmacological agent across multiple therapeutic areas. The compound's ability to inhibit cancer cell growth and exert antimicrobial effects makes it a candidate for further development in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine?

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm regiochemistry. The bromine atom induces deshielding in adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research-grade material).
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0 for C₉H₁₀BrO). Cross-validate results with computational tools (e.g., DFT for NMR chemical shift prediction) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage: Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C, away from strong acids/bases and oxidizing agents .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust.
  • Decomposition Risks: Thermal degradation above 200°C may release toxic fumes (HBr, CO); use scrubbers for waste gas treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated heterocycles?

Methodological Answer:

  • Reproducibility Checks: Replicate experiments using identical substrates, solvents, and catalysts.
  • Kinetic Analysis: Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., debromination or ring-opening).
  • Statistical Design: Apply DOE (Design of Experiments) to isolate variables (e.g., temperature, stoichiometry) affecting yield . Document all parameters rigorously to enable cross-study comparisons .

Q. What strategies optimize the regioselectivity of bromination in similar fused-ring systems?

Methodological Answer:

  • Directing Groups: Introduce temporary substituents (e.g., -OMe, -COOR) to steer bromination to the desired position.
  • Catalytic Systems: Use Lewis acids (e.g., FeCl₃) to stabilize transition states favoring 7-substitution.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination kinetics .

Q. How does this compound function as a building block in multi-step syntheses?

Methodological Answer:

  • Cross-Coupling Reactions: Utilize Suzuki-Miyaura couplings with arylboronic acids to introduce aryl groups at the bromine site.
  • Ring-Opening Functionalization: Treat with Grignard reagents to cleave the oxepine ring, forming substituted benzofurans.
  • Pharmacophore Development: The bromine atom serves as a halogen bond donor in drug-receptor interactions, enhancing binding affinity in lead compounds .

Data Contradiction Analysis

Example Issue: Discrepancies in melting points (mp) across studies.
Resolution Workflow:

Source Verification: Confirm purity levels (e.g., ≥97% vs. technical grade) and crystallization solvents.

Instrument Calibration: Validate DSC/TGA methodologies used for mp determination.

Polymorphism Screening: Test for crystalline vs. amorphous forms via X-ray diffraction .

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